molecular formula C20H19N3O4S B2513680 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide CAS No. 681266-24-0

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide

Cat. No.: B2513680
CAS No.: 681266-24-0
M. Wt: 397.45
InChI Key: GQAQUIJRVSHEJD-UHFFFAOYSA-N
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Description

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a sulfone (5,5-dioxo) group, a phenyl substituent at position 2, and a 2-phenoxypropanamide moiety at position 3. This structure positions it within a class of sulfur-containing heterocycles studied for their biological activity, particularly as enzyme inhibitors (e.g., autotaxin inhibitors, as suggested by patent data) .

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14(27-16-10-6-3-7-11-16)20(24)21-19-17-12-28(25,26)13-18(17)22-23(19)15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAQUIJRVSHEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,4-c]pyrazole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved conductivity or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compound A : N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

  • Key Differences: Replaces the 2-phenoxypropanamide with a 5-oxopyrrolidine-3-carboxamide group. Incorporates a 4-methoxyphenyl substituent, enhancing electron-donating properties.

Compound B : N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

  • Key Differences: Substitutes the 2-phenyl group with a 3-chlorophenyl ring. Replaces the 2-phenoxypropanamide with an adamantane-carboxamide group.
  • Implications : The adamantane moiety introduces significant hydrophobicity, likely improving membrane permeability but reducing solubility.

Compound C : N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide

  • Key Differences :
    • Features an ethanediamide (two amide groups) linker instead of a single propanamide.
    • Includes a 4-fluorobenzyl group, which may enhance metabolic stability.
  • Implications : The dual amide structure could increase hydrogen-bonding interactions with target proteins but may also raise synthetic complexity.

Data Tables

Compound Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Thieno[3,4-c]pyrazol-3-yl 2-Phenyl, 5,5-dioxo, 2-phenoxypropanamide ~428 g/mol* Sulfone, amide, ether
Compound A Thieno[3,4-c]pyrazol-3-yl 2-Phenyl, 5,5-dioxo, 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide ~495 g/mol Sulfone, cyclic amide, methoxy
Compound B Thieno[3,4-c]pyrazol-3-yl 2-(3-Chlorophenyl), 5,5-dioxo, adamantane-1-carboxamide ~485 g/mol Sulfone, adamantane, chloro
Compound C Thieno[3,4-c]pyrazol-3-yl 2-Phenyl, 5,5-dioxo, N'-[(4-fluorophenyl)methyl]ethanediamide 428.4 g/mol Sulfone, dual amide, fluorine

*Molecular weight estimated based on structural similarity to Compound C.

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of the phenyl and phenoxy groups enhances its lipophilicity and may influence its interaction with various biological targets.

Molecular Formula

  • Molecular Formula : C23H22N4O5S
  • Molecular Weight : 454.51 g/mol

Structural Characteristics

The structure includes:

  • A thieno[3,4-c]pyrazole ring.
  • Two carbonyl groups contributing to its reactivity.
  • A phenoxypropanamide moiety that may play a role in its pharmacological effects.

Analgesic and Anti-inflammatory Effects

Preliminary studies indicate that N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide exhibits significant analgesic and anti-inflammatory activities. These effects are particularly relevant in the context of pain management and inflammatory conditions.

The compound's mechanism of action may involve:

  • Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.
  • Interaction with pain receptors such as TRPV1.

In Vitro Studies

In vitro assays have demonstrated that the compound can reduce inflammation markers in cell cultures. For example:

  • Cell Line : RAW 264.7 macrophages.
  • Assay : Measurement of nitric oxide production as an inflammatory marker.

Case Studies

  • Study on Analgesic Activity : In a controlled experiment using the acetic acid-induced writhing test on mice, the compound showed a significant reduction in writhing compared to control groups treated with saline or standard analgesics like diclofenac.
    • Dosage : 150 mg/kg body weight.
    • Results : Approximately 60% reduction in writhings compared to control.
  • Anti-inflammatory Assessment : The compound was tested in models of acute inflammation (e.g., carrageenan-induced paw edema).
    • Results : Demonstrated a reduction in paw swelling by 50% compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : Likely high due to lipophilic nature.
  • Distribution : Predicted to be extensive based on structure.
  • Metabolism : Expected to undergo hepatic metabolism.
  • Excretion : Primarily via urine after metabolic conversion.

Toxicology

Toxicological assessments indicate low acute toxicity levels for this compound. Histopathological evaluations of organs from treated animals revealed no significant adverse effects or pathological changes.

Summary of Toxicity Findings

ParameterResult
Acute ToxicityNo lethal effects observed
Histopathological FindingsNo significant abnormalities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. The thieno[3,4-c]pyrazole core is formed via cyclization of precursors like thiophene derivatives and hydrazines under reflux conditions (e.g., ethanol or DMF at 80–100°C). Subsequent functionalization with phenoxypropanamide groups requires coupling agents such as EDCI/HOBt in anhydrous dichloromethane. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity and temperature to minimize by-products like over-oxidized sulfones.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, thieno-pyrazole protons at δ 4.0–5.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450.1234) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation, particularly the sulfone (S=O) and pyrazole ring geometry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.5 μM vs. 12 μM) may arise from assay conditions (e.g., ATP concentration, pH).
  • Methodology :

  • Standardize assays using recombinant enzymes (e.g., EGFR or JAK2) under uniform ATP levels (1 mM) and buffer systems (pH 7.4).
  • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to solvent artifacts (e.g., DMSO interference) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or PARP-1, focusing on hydrogen bonding with Arg120 and π-π stacking with Phe360 .
  • MD Simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, AMBER force field) to assess binding free energy (MM-PBSA) .
    • Validation : Cross-reference predictions with experimental SAR data (e.g., methyl substitutions reducing potency by 40%) .

Q. What methodologies elucidate the compound’s mechanism in modulating oxidative stress pathways?

  • Experimental Design :

  • In Vitro : Measure ROS levels in H₂O₂-treated HEK293 cells using DCFH-DA fluorescence, with N-acetylcysteine as a control .
  • Western Blotting : Quantify Nrf2 nuclear translocation and downstream HO-1 expression .
    • Contradiction Resolution : If conflicting data arise (e.g., pro-oxidant vs. antioxidant effects), validate using redox-sensitive GFP reporters in live-cell imaging .

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